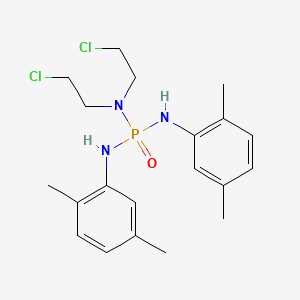
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms, an oxygen atom, and a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole typically involves the reaction of tetramethyldisiloxane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as platinum or palladium, which facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.
作用机制
The mechanism by which 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon linkage in the compound allows it to participate in unique chemical reactions, facilitating the formation of stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound valuable in both research and industrial applications.
相似化合物的比较
- 2,2,5,5-Tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Uniqueness: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole stands out due to its specific silicon-oxygen-silicon linkage, which imparts unique chemical and physical properties. This structural feature allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile and valuable compound in various applications.
属性
CAS 编号 |
31731-63-2 |
|---|---|
分子式 |
C18H22OSi2 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethyl-3,4-diphenyl-1,2,5-oxadisilole |
InChI |
InChI=1S/C18H22OSi2/c1-20(2)17(15-11-7-5-8-12-15)18(21(3,4)19-20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI 键 |
KYNANOAHFJKIQU-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C(=C([Si](O1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



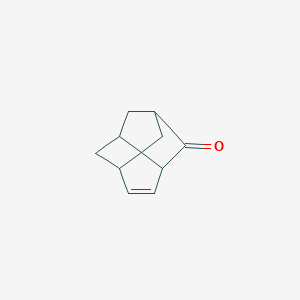
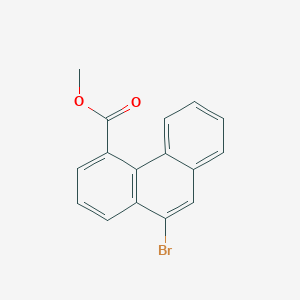
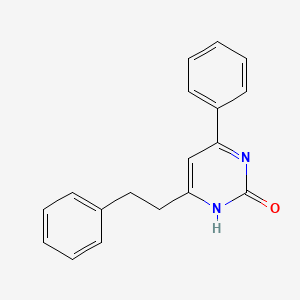
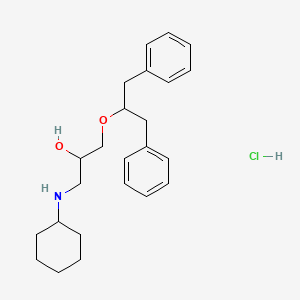

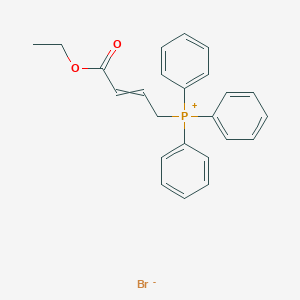

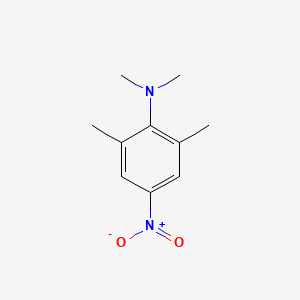


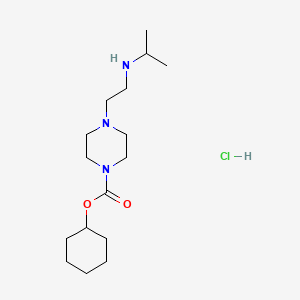
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)
